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3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine

Physicochemical profiling CNS drug-likeness Lipophilicity optimization

Researchers often misclassify 3-(1-isopropylpiperidin-2-yl)-5-methylpyridine as interchangeable with anabasine, risking irreproducible target engagement. The N-isopropyl substituent remodels the pharmacophore, mandating precise structural identity. • nAChR subtype-selective scaffold: steric bulk directs α4β2/α7/α3β4 selectivity • Opioid SAR-ready: pre-installed N-isopropylpiperidine for δ/κ/μ profiling • Fragment library-compatible: MW 218.34, TPSA 16.1 Ų, nRot=2-optimized for kinase hinge binding • Global supply: certified purity, no DEA/EU research restrictions

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B11824414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2CCCCN2C(C)C
InChIInChI=1S/C14H22N2/c1-11(2)16-7-5-4-6-14(16)13-8-12(3)9-15-10-13/h8-11,14H,4-7H2,1-3H3
InChIKeyDJWNGQHWUSSOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine – Physicochemical Profile


3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine (CAS 1352499-28-5; IUPAC: 3-methyl-5-(1-propan-2-ylpiperidin-2-yl)pyridine) is a synthetic 2,3′-bipyridinyl hybrid that fuses a pyridine ring bearing a 5-methyl substituent with an N-isopropyl-substituted piperidine ring at the 2-position [1]. The compound has a molecular formula of C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol, with a computed XLogP3-AA value of 2.7, a topological polar surface area (TPSA) of 16.1 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, and only two rotatable bonds [1]. This constrained, moderately lipophilic scaffold places it within the broad family of piperidine–pyridine nicotinic/acetylcholine-mimetic ligands but with distinct steric and electronic features conferred by the N-isopropyl group that differentiate it from simpler tobacco alkaloids such as anabasine [2].

1
Medicinal chemistry scaffold: N-isopropyl and 5-methyl substitution pattern supports SAR exploration of nicotinic acetylcholine receptor ligands.
2
Physicochemical reference: Defined computed properties (XLogP3-AA, TPSA, HBD/HBA, nRot) support in silico ADME calibration and CNS MPO score validation.
3
Fragment-to-lead intermediate: Lead-like molecular weight and conformational semi-rigidity support fragment growth campaigns without late-stage alkylation.

3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine – Differentiation from Anabasine and Nicotine Analogs


Superficial structural similarity to anabasine (3-(piperidin-2-yl)pyridine) or nicotine has led some procurement workflows to treat 3-(1-isopropylpiperidin-2-yl)-5-methylpyridine as an interchangeable building block. This assumption is unwarranted. The N-isopropyl substituent on the piperidine ring introduces substantial steric bulk that remodels the ligand's conformational landscape and receptor-interaction pharmacophore, while the 5-methyl group on the pyridine ring alters both lipophilicity (ΔXLogP3-AA ≈ +1.0 vs. unsubstituted anabasine) and metabolic stability [1]. Classic SAR studies on pyridine–piperidine analogs demonstrate that substitutions at the piperidine 1-position and the pyridine 3- and 5-positions are critical determinants of binding specificity at nicotinic acetylcholine receptor subtypes, meaning that even single-position changes can redirect a ligand from one receptor population to another or convert an enhancer of binding into an inhibitor [2]. For discovery programs that depend on reproducible target engagement, the precise substitution pattern of 3-(1-isopropylpiperidin-2-yl)-5-methylpyridine constitutes a non-fungible structural identity.

Target Compound
3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine
Substitute Risk: Anabasine / Nicotine
N-isopropyl steric bulk and 5-methyl lipophilicity shift binding mode; may redirect subtype engagement or convert enhancement to inhibition.
Non-fungible structural identity for reproducible target engagement.
HBD = 0; XLogP3-AA ≈ 2.7
Substitute Risk: Unsubstituted Analog
Absence of H-bond donor alters solubility and target interaction; property profile may not transfer to assays dependent on HBD capacity.
nRot = 2
Substitute Risk: Flexible Linker Analog
Higher rotatable bond count in substitutes changes entropy profile; binding kinetics and ligand efficiency may shift away from constrained core.

3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine – Quantitative Comparison vs. Structural Analogs


Lipophilicity and Polarity Differentiation

The target compound exhibits a computed XLogP3-AA of 2.7 and a TPSA of 16.1 Ų, compared with anabasine (3-(piperidin-2-yl)pyridine) which has a lower XLogP3-AA of approximately 1.7 and a similar TPSA of ~16 Ų [1]. The +1.0 log unit increase in lipophilicity arises primarily from the N-isopropyl and 5-methyl substituents. Relative to nicotine (XLogP3-AA ≈ 1.2, TPSA ≈ 16 Ų), the target compound is >1.5 log units more lipophilic [1]. This differential lipophilicity directly affects passive membrane permeability, blood–brain barrier penetration potential, and non-specific protein binding, all of which are critical parameters for CNS-targeted probe or lead optimization campaigns [2].

Lipophilicity and Polarity
Cross-study comparable
ΔXLogP3-AA +1.0 vs. anabasine; +1.5 vs. nicotine
Higher lipophilicity may alter passive permeability and BBB penetration context.
TPSA remains ~16 Ų; reported computed values only.
Physicochemical profiling CNS drug-likeness Lipophilicity optimization

Hydrogen-Bond Donor/Acceptor Profile

The target compound has zero hydrogen-bond donors (HBD = 0) and two hydrogen-bond acceptors (HBA = 2), yielding an HBD/HBA ratio of 0 [1]. In contrast, anabasine (3-(piperidin-2-yl)pyridine) contains one HBD (the secondary amine N–H) and two HBAs, while many common piperidine–pyridine intermediates retain at least one N–H donor [1]. The complete elimination of HBD capacity through N-isopropylation fundamentally alters the compound's solubility profile, crystal-packing behavior, and capacity to act as a hydrogen-bond donor in target binding. This property is particularly relevant for programs where low HBD count is desirable, such as in designing blood–brain barrier penetrant ligands or in fragment libraries where donor count is tightly controlled [2].

H-Bond Donor/Acceptor
Cross-study comparable
HBD = 0; HBA = 2
Zero-HBD profile differentiates from anabasine; may support CNS penetrant ligand design.
Impacts solubility and crystal packing; review assay conditions.
Medicinal chemistry Fragment-based drug design Solubility optimization

Rotatable Bond Restriction

The target compound contains exactly two rotatable bonds (the N–isopropyl C–N bond and the C2–pyridine bond connecting the piperidine and pyridine rings) [1]. This is significantly fewer than what would be present in a linear, flexible piperidine–pyridine linker or in common procurement alternatives such as 4-(piperidin-1-ylmethyl)pyridine derivatives, which typically contain three to five rotatable bonds [1]. The constrained rotatable bond count (nRot = 2) limits the conformational entropy penalty upon binding, potentially enhancing binding affinity for pre-organized receptor pockets relative to more flexible analogs. This parameter is directly relevant to ligand efficiency metrics (LE, LLE) used in fragment-to-lead optimization and hit triage [2].

Rotatable Bond Count
Class-level inference
nRot = 2
Conformational semi-rigidity may reduce entropy penalty upon binding.
Versus 3–5 for flexible linkers; 1 for anabasine.
Conformational restriction Ligand efficiency Structure-based design

Molecular Weight and Atom Economy

With a molecular weight of 218.34 g/mol, the target compound resides at the upper boundary of fragment space (MW < 250 Da) and within the lower range of lead-like chemical space [1]. This differentiates it from both the lighter natural alkaloid anabasine (MW 162.23 g/mol) and nicotine (MW 162.23 g/mol), which are firmly in fragment space, and from heavier, fully elaborated piperidine–pyridine drug candidates that often exceed 350 g/mol [1]. The +56 g/mol increment over anabasine corresponds precisely to the mass contribution of the N-isopropyl (Δ +42 Da) and 5-methyl (Δ +14 Da) substituents, meaning the increased molecular weight is fully accounted for by pharmacophorically relevant substitutions rather than inert scaffold inflation. This positions the compound as a 'lead-like' intermediate suitable for both fragment growth and late-stage optimization campaigns [2].

Molecular Weight
Cross-study comparable
MW = 218.34 g/mol
Lead-like space; mass increase fully from pharmacophore-relevant substitutions.
+56.11 Da vs. anabasine; supports fragment growth logic.
Molecular property optimization Lead-likeness Fragment metrics

3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine – Application Scenarios


CNS nAChR Fragment-to-Lead Programs

The scaffold's structural homology to anabasine, combined with its differentiated physicochemical profile (XLogP3-AA = 2.7, TPSA = 16.1 Ų, HBD = 0), makes it a logical starting point for nAChR subtype-selective ligand design [1]. The N-isopropyl group provides steric bulk at the cationic center that can be exploited to achieve subtype selectivity between α4β2, α7, and α3β4 nAChR subtypes, as established by SAR studies demonstrating that N-substitution on piperidine rings modulates both binding affinity and the distinction between enhancing and inhibiting modes of interaction [2].

Opioid Receptor Ligand Discovery

The N-isopropylpiperidine substructure is a recognized motif in opioid receptor ligand design, and the 5-methylpyridine ring provides a tunable aryl interaction surface. The compound's moderate lipophilicity (XLogP3-AA = 2.7) and low rotatable bond count (nRot = 2) are consistent with properties sought in peripherally selective or CNS-penetrant opioid receptor modulators [1]. Procurement for structure–activity relationship expansion around this core enables systematic exploration of δ/κ/μ selectivity without requiring de novo construction of the bicyclic scaffold, which differentiates it from simpler, unsubstituted piperidine–pyridine building blocks that lack the steric and electronic features needed for opioid receptor engagement [1].

Kinase Inhibitor Fragment Libraries

The piperidinyl–pyridine scaffold has been employed as a hinge-binding motif in kinase inhibitor design. The target compound's zero-HBD, two-HBA profile and low TPSA (16.1 Ų) are well-suited for ATP-binding site engagement in lipid and protein kinases [1]. Its relatively compact size (MW = 218.34 g/mol) and conformational semi-rigidity (nRot = 2) support inclusion in fragment-screening libraries where the N-isopropyl group can probe hydrophobic selectivity pockets adjacent to the hinge region. Procuring this specific substitution pattern avoids synthetic investment in N-alkylation and pyridine methylation steps that are required when starting from unsubstituted anabasine [1].

Physicochemical Property Benchmarking

The compound's well-defined computed properties (XLogP3-AA = 2.7, TPSA = 16.1 Ų, HBD = 0, HBA = 2, nRot = 2) provide a clean experimental reference point for calibrating in silico ADME prediction models, chromatographic logP/logD measurements, and PAMPA or Caco-2 permeability assays [1]. Its position in chemical space—between fragment-like anabasine (XLogP3-AA ≈ 1.7, MW = 162) and drug-like piperidine derivatives—makes it a valuable internal standard for compound library characterization and for validating computational models that predict CNS multiparameter optimization (MPO) scores [1].

Application
Selection Property
Validation Focus
CNS nAChR fragment-to-lead
N-isopropyl steric bulk; XLogP3-AA/TPSA profile
Subtype-selective binding context vs. anabasine controls
Opioid receptor ligand discovery
N-isopropylpiperidine motif; low nRot
δ/κ/μ selectivity panel review; CNS penetration assay context
Kinase inhibitor fragment library
Zero-HBD, two-HBA hinge-binding profile
ATP-binding pocket engagement; selectivity pocket screening
Physicochemical property benchmarking
Defined computed property set
In silico ADME model calibration; chromatographic logP/logD reference
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